[2-Amino-1-(4-chlorophenyl)ethyl](methyl)(3,3,3-trifluoropropyl)amine
Overview
Description
“2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine” is a chemical compound. It is a synthetic intermediate used in the synthesis of various pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involving “2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine” are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine” are not explicitly mentioned in the available resources .Scientific Research Applications
Chemosensitive Chlorophyll Derivatives
Research involving chemosensitive chlorophyll derivatives, such as the study by Tamiaki et al. (2013), highlights the optical detection of various amines by synthetic pigments. These compounds exhibit blue-shifted absorption bands upon reaction with amines, indicating potential applications in selective detection and quantitative analysis of amines in solution. This suggests that compounds with similar structures could be explored for their chemosensitive properties, particularly in environmental monitoring and analytical chemistry (Tamiaki et al., 2013).
Encapsulation of Halides
The work of Lakshminarayanan et al. (2007) on the encapsulation of halides within the cavity of a pentafluorophenyl-substituted tripodal amine receptor showcases the potential of certain amine compounds in host-guest chemistry. The strong binding of Cl- and Br- ions by these receptors points to their utility in developing new materials for ion sensing and separation technologies (Lakshminarayanan et al., 2007).
Anticancer Evaluation of Novel Derivatives
Kattimani et al. (2013) synthesized and evaluated novel triazolin-3-one derivatives for their anticancer activity against a broad spectrum of human tumor cell lines. Their findings suggest that similar compounds, including those with the specified amine structure, could be synthesized and evaluated for potential anticancer properties, contributing to the development of new therapeutic agents (Kattimani et al., 2013).
Novel Amino Protecting Groups
Gormanns and Ritter (1994) explored polymeric amino protecting groups, indicating that compounds with complex amine structures could serve as building blocks in polymer chemistry for the development of novel materials with specific functions, such as controlled drug release or biocompatible coatings (Gormanns & Ritter, 1994).
Fluorinated Polyimides
Chung and Hsiao (2008) synthesized new fluorinated polyimides from a novel bis(ether amine) monomer, demonstrating applications in materials science for creating polymers with low dielectric constants, high thermal stability, and excellent solubility in organic solvents. This research avenue suggests that the fluorine-containing compound could potentially be utilized in the design and synthesis of advanced polymeric materials (Chung & Hsiao, 2008).
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various receptors in the body. These could include neurotransmitter receptors, enzyme active sites, or other protein targets. The specific target would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
Once the compound binds to its target, it can either activate or inhibit the target’s function. This could lead to changes in cellular signaling, metabolic pathways, or other cellular processes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the compound targets a receptor involved in a signaling pathway, it could alter the pathway’s activity and have downstream effects on cellular function .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its chemical structure. Factors such as solubility, stability, and molecular size could influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell behavior to potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-N-(3,3,3-trifluoropropyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClF3N2/c1-18(7-6-12(14,15)16)11(8-17)9-2-4-10(13)5-3-9/h2-5,11H,6-8,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREOTOGWSYTZAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(F)(F)F)C(CN)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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